

Spectroscopic Data of Benzyl Phenyl Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl phenyl sulfoxide*

Cat. No.: *B177147*

[Get Quote](#)

This guide provides a comprehensive analysis of the key spectroscopic data for **benzyl phenyl sulfoxide** ($C_{13}H_{12}OS$), a molecule of significant interest in organic synthesis and drug development.^[1] Intended for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the experimental rationale and interpretive nuances that are critical for accurate structural elucidation and characterization.

Molecular Structure and Spectroscopic Overview

Benzyl phenyl sulfoxide is a chiral sulfoxide that features a phenyl group and a benzyl group attached to a sulfinyl sulfur atom. This structure gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and for monitoring its transformations in chemical reactions.

Molecular Formula: $C_{13}H_{12}OS$ ^[1]

Molecular Weight: 216.30 g/mol ^[1]

Structure:

This guide will systematically explore the 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms. For **benzyl phenyl sulfoxide**, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **benzyl phenyl sulfoxide** is characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyl groups, and the diastereotopic methylene protons of the benzyl group.

Table 1: ¹H NMR Spectroscopic Data of **Benzyl Phenyl Sulfoxide**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.46-7.37	multiplet	5H	Phenyl-H
7.29-7.23	multiplet	3H	Benzyl-H (meta, para)
6.98	multiplet	2H	Benzyl-H (ortho)
4.12	doublet ($J = 12.5$ Hz)	1H	CH_2 (diastereotopic H _a)
4.00	doublet ($J = 12.5$ Hz)	1H	CH_2 (diastereotopic H _e)

Data obtained in CDCl_3 at 500 MHz.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most telling feature of the ¹H NMR spectrum of **benzyl phenyl sulfoxide** is the appearance of the benzylic methylene protons as two distinct doublets, a classic AB quartet. This is a direct consequence of the chirality at the sulfur center, which renders the two methylene protons diastereotopic. Even in an achiral solvent, these protons reside in different chemical environments and thus have different chemical shifts. Their coupling to each other

gives rise to the observed doublet of doublets (or AB quartet). The large geminal coupling constant ($J = 12.5$ Hz) is characteristic of such systems.

The aromatic region of the spectrum displays a series of multiplets corresponding to the ten aromatic protons. The signals for the phenyl group directly attached to the sulfoxide are typically found slightly downfield compared to those of the benzyl group's phenyl ring due to the electron-withdrawing nature of the sulfinyl group. The deshielding effect of the S=O bond influences the chemical shifts of nearby protons.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in **benzyl phenyl sulfoxide** gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data of **Benzyl Phenyl Sulfoxide**

Chemical Shift (δ) (ppm)	Assignment
142.63	Phenyl-C (quaternary, attached to S)
131.16	Phenyl-C (para)
130.33	Benzyl-C (quaternary)
129.06	Phenyl-C (ortho/meta)
128.83	Benzyl-C (ortho/meta)
128.42	Benzyl-C (para)
128.23	Benzyl-C (ortho/meta)
124.43	Phenyl-C (ortho/meta)
63.52	CH ₂ (benzylic carbon)

Data obtained in CDCl₃ at 125 MHz.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ^{13}C NMR spectrum complements the ^1H NMR data in confirming the structure. The downfield chemical shift of the benzylic carbon at 63.52 ppm is characteristic of a carbon atom attached to a sulfur atom in a sulfoxide. The aromatic region shows a number of signals between 124 and 143 ppm. The quaternary carbons, C-S and the ipso-carbon of the benzyl group, are readily identifiable. The remaining aromatic signals can be assigned based on established substituent effects and comparison with related structures.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **benzyl phenyl sulfoxide** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the NMR tube.
 - Cap the tube and gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons.

- For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon.[5][6] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, given the low natural abundance of ^{13}C .[5]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Logical Relationship Diagram for NMR Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl phenyl sulfoxide | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [Spectroscopic Data of Benzyl Phenyl Sulfoxide: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177147#spectroscopic-data-of-benzyl-phenyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com